![molecular formula C16H23NO4S B2491554 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide CAS No. 899733-95-0](/img/structure/B2491554.png)
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves structure-activity relationship studies to optimize their pharmacological properties. For instance, Mun et al. (2012) explored the modification of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide to improve its solubility and functionality as a cancer therapeutic agent (Mun et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various analytical techniques, including X-ray crystallography, which provides detailed information on the spatial arrangement of atoms within the molecule. Al-Hourani et al. (2016) synthesized a related compound and determined its structure, which aided in understanding its interaction with biological targets (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzenesulfonamide derivatives often involve modifications to enhance their biological activity. For example, the synthesis and pharmacological evaluation of novel sulfonamide derivatives have shown promising activities in various biological models, as demonstrated by Li et al. (2015) (Li et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the practical application of these compounds. Mun et al. (2012) worked on improving the aqueous solubility of sulfonamide compounds to enhance their in vivo delivery and efficacy as HIF-1 pathway inhibitors and anticancer agents (Mun et al., 2012).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Vic-Dioxime Ligands: Two new vic-dioxime ligands, containing N-(1,4-dioxaspiro[4.4]non-2-ylmethyl) moiety, have been synthesized and characterized. These ligands show coordination through N atoms in their metal complexes (Canpolat & Kaya, 2004).
Structure-Activity Relationship in Cancer Research
- Hypoxia Inducible Factor-1 Pathway Inhibitors: A study on the structure-activity relationships of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide revealed important structural motifs for chemical modification, potentially aiding in the development of cancer therapeutics (Mun et al., 2012).
Spirocyclic Ketals and Pheromones
- Synthesis of Spirocyclic Ketals: Systematic studies on spirocyclic ketals, including the synthesis of various 1,6-dioxaspiro[4.4]-nonanes, have been conducted, aiding in the identification of such compounds in biological material (Francke & Reith, 1979).
Anticonvulsant Agents
- Novel Sulfonamide Derivatives: A series of new N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives have shown promising anticonvulsant activities in animal models (Li et al., 2015).
Synthesis Methods
- Three-Component Synthesis: A method for synthesizing dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates has been developed, highlighting the versatility of these compounds in chemical synthesis (Lisovenko & Dryahlov, 2014).
Mécanisme D'action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Sulfonamides are known to have antibacterial properties, so it’s possible that this compound could have similar activities.
Safety and Hazards
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-5-6-15(9-13(12)2)22(18,19)17-10-14-11-20-16(21-14)7-3-4-8-16/h5-6,9,14,17H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKFSILHEQGOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea](/img/structure/B2491472.png)
![5-chloro-N-[cyano(oxolan-3-yl)methyl]-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2491473.png)
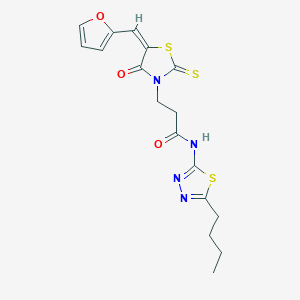
![2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2491477.png)
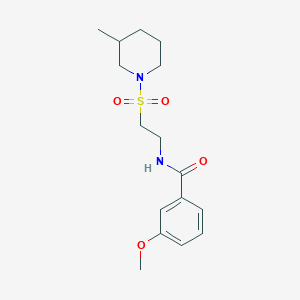


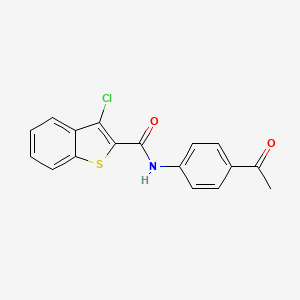
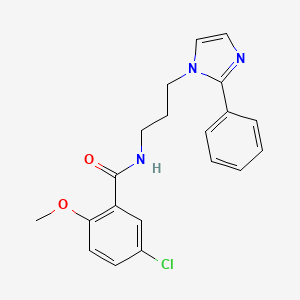
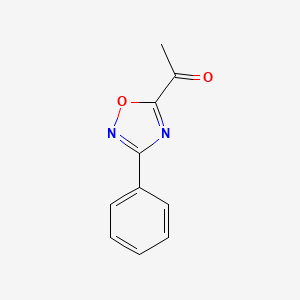
![[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2491489.png)
![3-[(4-Bromo-2,3-difluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2491491.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2491494.png)